molecular formula C11H10F2O3 B15263416 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B15263416
M. Wt: 228.19 g/mol
InChI Key: NBUVAPGVGOTNGF-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group, along with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzyl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)

InChI Key

NBUVAPGVGOTNGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=C(C=C2)F)F)C(=O)O)O

Origin of Product

United States

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